molecular formula C17H18ClFN2O2 B2557302 1-(2-Chlorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea CAS No. 1797355-85-1

1-(2-Chlorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea

Cat. No. B2557302
CAS RN: 1797355-85-1
M. Wt: 336.79
InChI Key: FIMANMSAAHLNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has gained significant attention in the scientific community due to its unique structure and promising pharmacological properties.

Scientific Research Applications

Crystal Structure Analysis The study by Jeon et al. (2014) presents the crystal structure of a benzoylurea pesticide, highlighting the importance of structural analysis in understanding the physical and chemical properties of urea derivatives. The detailed examination of molecular interactions and three-dimensional architecture provides a foundation for the development and optimization of pesticides and other chemicals (Youngeun Jeon, Gihaeng Kang, Sangjin Lee, Tae Ho Kim, 2014).

In Vitro Biological Activity Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase, inhibiting cancer cell proliferation. This research demonstrates the potential therapeutic applications of urea derivatives in developing anti-cancer agents by targeting specific biological pathways (S. Denoyelle, Ting Chen, Limo Chen, Yibo Wang, Edvin Klosi, J. Halperin, B. Aktas, M. Chorev, 2012).

Environmental Degradation Studies Electro-Fenton degradation of antimicrobials, as researched by Sirés et al. (2007), shows how urea derivatives can be broken down in environmental settings. This study underscores the significance of understanding the environmental fate and degradation pathways of chemical compounds for mitigating potential ecological impacts (I. Sirés, N. Oturan, M. Oturan, R. Rodríguez, J. Garrido, E. Brillas, 2007).

Nonlinear Optical Properties The investigation of nonlinear optical parameters of bis-chalcone derivatives by Shettigar et al. (2006) provides insight into the applications of urea derivatives in the development of materials with significant optical properties. Such studies are crucial for advancing photonic and optoelectronic technologies (S. Shettigar, K. Chandrasekharan, G. Umesh, B. Sarojini, B. Narayana, 2006).

Corrosion Inhibition Research by Bahrami and Hosseini (2012) on the inhibition effect of certain urea derivatives in corrosive environments illustrates the practical applications of these compounds in protecting metals against corrosion. This study highlights the role of urea derivatives in industrial applications where material durability is crucial (M. Bahrami, Seyed Mohammad Ali Hosseini, 2012).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2/c1-17(23-2,12-7-3-5-9-14(12)19)11-20-16(22)21-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMANMSAAHLNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea

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